molecular formula C19H20ClNO4S2 B2855901 Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate CAS No. 1797638-52-8

Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Cat. No. B2855901
CAS RN: 1797638-52-8
M. Wt: 425.94
InChI Key: FEZKAMYBIVMREK-UHFFFAOYSA-N
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Description

Compounds with sulfonyl and benzoate groups are often used in organic synthesis and medicinal chemistry due to their reactivity and biological activity . They can be part of larger molecules with potential therapeutic applications.


Synthesis Analysis

The synthesis of similar compounds often involves reactions like electrophilic aromatic substitution, nucleophilic substitution, and addition reactions . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. For example, the presence of electron-withdrawing groups like sulfonyl can make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells, fungi, and bacteria. It may also inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate in lab experiments is its potential as a novel anticancer, antifungal, and antimicrobial agent. However, one limitation is that the compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.

Future Directions

There are several future directions for research on methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate. One direction is to study its potential as an anti-inflammatory agent. Another direction is to investigate its potential as a drug delivery system for anticancer drugs. Additionally, further studies are needed to fully understand the compound's toxicity and pharmacokinetics in vivo.

Synthesis Methods

Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate can be synthesized using a multi-step process. The first step involves the condensation of 2-chlorobenzaldehyde and cysteamine hydrochloride to form 7-(2-chlorophenyl)-1,4-thiazepane-4-amine. The second step involves the reaction of the thiazepane amine with benzenesulfonyl chloride to form this compound.

Scientific Research Applications

Methyl 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate has been studied for its potential applications in scientific research. It has been shown to have anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use as an anti-inflammatory agent.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound .

properties

IUPAC Name

methyl 4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S2/c1-25-19(22)14-6-8-15(9-7-14)27(23,24)21-11-10-18(26-13-12-21)16-4-2-3-5-17(16)20/h2-9,18H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZKAMYBIVMREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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